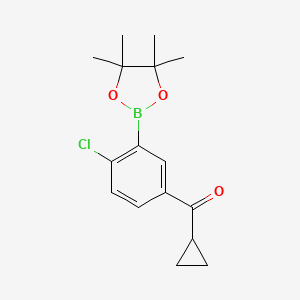

2-Chloro-5-(cyclopropanecarbonyl)phenylboronic acid pinacol ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Chloro-5-(cyclopropanecarbonyl)phenylboronic acid pinacol ester is a compound that belongs to the family of cyclopropylboronic acid pinacol esters. These compounds are of significant interest in organic chemistry due to their utility in cross-coupling reactions, such as the Suzuki coupling, which is a powerful tool for forming carbon-carbon bonds in the synthesis of complex organic molecules.

Synthesis Analysis

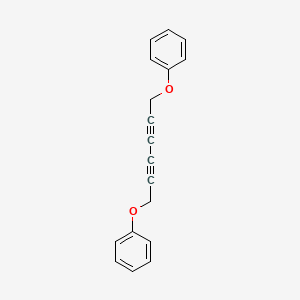

The synthesis of cyclopropylboronic acid pinacol esters, which are structurally related to this compound, can be achieved through a one-pot, three-step procedure starting from propargylic silyl ethers. This method involves an initial hydroboration of terminal acetylenes catalyzed by Schwartz's reagent, followed by the addition of more Schwartz's reagent and Lewis acid-mediated activation of the neighboring silyl ether to induce cyclization. This process yields a variety of cyclopropylboronic acid pinacol esters with different substituents, including aromatic and aliphatic groups .

Molecular Structure Analysis

The molecular structure of cyclopropylboronic acid pinacol esters is characterized by the presence of a cyclopropyl ring, which can be substituted with various functional groups, including aromatic rings. The pinacol ester moiety is a common protecting group for boronic acids, which stabilizes the boron atom and enhances the solubility and handling of these compounds. The specific structure of this compound would include a chloro and a cyclopropanecarbonyl substituent on the aromatic ring, which could influence its reactivity and physical properties.

Chemical Reactions Analysis

Cyclopropylboronic acid pinacol esters are versatile intermediates in organic synthesis. They can participate in Suzuki coupling reactions to form substituted cyclopropyl aryl products. This transformation is facilitated by the boronic acid functionality, which reacts with aryl halides in the presence of a palladium catalyst and a base to form the desired carbon-carbon bond. The scope of these reactions is broad, allowing for the introduction of various substituents into the cyclopropyl ring .

Physical and Chemical Properties Analysis

The physical properties of phenylboronic acid and its derivatives, including pinacol esters, have been studied in terms of their solubility in organic solvents. Phenylboronic acid exhibits high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons. Its pinacol ester derivatives generally show better solubility across all tested solvents, with small differences between them. The highest solubility for these esters is observed in chloroform, while the lowest is in hydrocarbons. The solubility data can be correlated with various models, and the influence of solvent polarity on solubility has been discussed . These findings are relevant for the handling and application of this compound in various organic reactions.

科学的研究の応用

Phosphonic and Phosphoric Acid Esters in Polymer Degradation

Research efforts have highlighted the effectiveness of esters of H-phosphonic and phosphoric acids in degrading polymers like polyurethanes, polycarbonates, and polyamides. These esters serve as potent degrading agents, leading to products that can be repurposed for creating fire retardant properties or reused in new polymer formulations (Mitova et al., 2013).

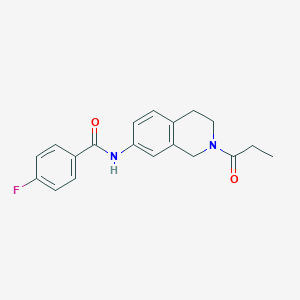

Benzoxaboroles: Synthesis and Applications

Benzoxaboroles, derivatives of phenylboronic acids, have seen a resurgence of interest due to their unique properties and wide range of applications. These compounds, including those related to 2-Chloro-5-(cyclopropanecarbonyl)phenylboronic acid, are utilized as building blocks in organic synthesis, show biological activity, and can act as molecular receptors for sugars and glycoconjugates. Their versatility underlines the potential utility of boronic acid derivatives in both chemical synthesis and pharmaceutical research (Adamczyk-Woźniak et al., 2009).

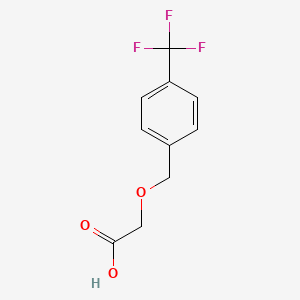

Electrochemical Biosensors Based on Phenylboronic Acid

The development of electrochemical biosensors using phenylboronic acid (PBA) and its derivatives represents a significant advancement in selective binding for glucose monitoring and glycoprotein detection. These biosensors, through the selective binding properties of PBA to diols, offer promising applications in medical diagnostics and research, potentially informing the biomedical applications of boronic acid derivatives (Anzai, 2016).

Intramolecular Reactions of Diazocarbonyl Compounds

The study of intramolecular reactions of diazocarbonyl compounds, which can lead to the formation of cyclopropanes and other complex structures, is crucial for understanding the synthetic potential of such compounds. These reactions have wide applications in creating theoretically interesting and naturally occurring compounds, highlighting the importance of understanding the reactivity and applications of complex esters in synthetic organic chemistry (Burke & Grieco, 1980; 2005).

作用機序

将来の方向性

特性

IUPAC Name |

[4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-cyclopropylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20BClO3/c1-15(2)16(3,4)21-17(20-15)12-9-11(7-8-13(12)18)14(19)10-5-6-10/h7-10H,5-6H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBLSOEXTADGYPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(=O)C3CC3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20BClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-chlorophenyl)methyl]-8-(4-ethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2527183.png)

![(E)-3-methyl-N-(7-methyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)isoxazole-5-carboxamide](/img/structure/B2527185.png)

![1-(5-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thienyl)-1-ethanone N-[1-(5-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thienyl)ethylidene]hydrazone](/img/structure/B2527186.png)

![4-Amino-3-[(4-fluorophenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-one](/img/structure/B2527197.png)

![2-{[2-(4-Methylpiperazin-1-yl)-2-oxoethyl]sulfanyl}-6-(thiophen-2-yl)pyridine-3-carbonitrile](/img/structure/B2527201.png)

![N-(2,4-dichlorophenyl)-N-[2-oxo-2-(piperidin-1-yl)ethyl]methanesulfonamide](/img/structure/B2527202.png)